molecular formula C18H26O2Si2 B1340670 Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane CAS No. 6009-50-3

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Cat. No.: B1340670
CAS No.: 6009-50-3
M. Wt: 330.6 g/mol
InChI Key: OXAKTCFCSXCPNP-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two 4-methoxyphenyl groups attached to a tetramethyldisilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with tetramethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-Methoxyphenylmagnesium bromide+TetramethyldisilaneThis compound\text{4-Methoxyphenylmagnesium bromide} + \text{Tetramethyldisilane} \rightarrow \text{this compound} 4-Methoxyphenylmagnesium bromide+Tetramethyldisilane→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.

    Reduction: The compound can be reduced to form silanes with lower oxidation states.

    Substitution: It can participate in substitution reactions where the 4-methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Compounds with different functional groups replacing the 4-methoxyphenyl groups.

Scientific Research Applications

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.

    Organic Synthesis: Acts as a reagent in various organic transformations, including cross-coupling reactions.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon centers. The compound can interact with molecular targets through the formation of silicon-oxygen or silicon-carbon bonds, influencing the pathways involved in these reactions.

Comparison with Similar Compounds

    Bis(4-methoxyphenyl)disulfide: Similar in structure but contains sulfur atoms instead of silicon.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains nitrogen and naphthalene moieties, used in different applications.

Uniqueness: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its silicon-based structure, which imparts distinct chemical properties compared to sulfur or nitrogen analogs. Its ability to form stable silicon-oxygen and silicon-carbon bonds makes it valuable in various chemical and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKTCFCSXCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564816
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-50-3
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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